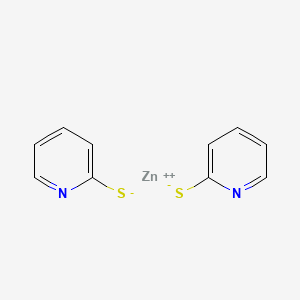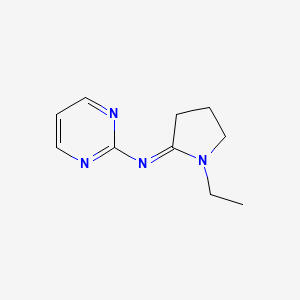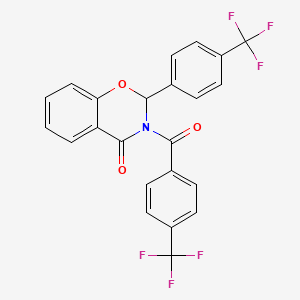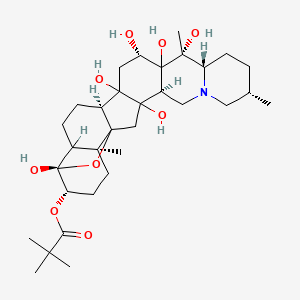
Veracevine, 3-pivaloyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Veracevine, 3-pivaloyl- is a synthetic derivative of veracevine, a naturally occurring ceveratrum alkaloid. This compound is known for its unique structural properties and potential applications in various scientific fields. The addition of a pivaloyl group to veracevine enhances its chemical stability and modifies its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Veracevine, 3-pivaloyl- typically involves the esterification of veracevine with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is cooled in an ice bath, and pivaloyl chloride is added dropwise to control the reaction rate. After the addition is complete, the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of Veracevine, 3-pivaloyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Veracevine, 3-pivaloyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The pivaloyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Acyl chlorides and anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized veracevine derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Veracevine, 3-pivaloyl- has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and acylation reactions.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain neurological disorders.
Industry: Veracevine, 3-pivaloyl- is used in the development of new materials and as a precursor in the synthesis of other bioactive compounds
Mécanisme D'action
The mechanism of action of Veracevine, 3-pivaloyl- involves its interaction with specific molecular targets, such as ion channels and receptors. The pivaloyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of ion channels, leading to changes in cellular excitability and neurotransmitter release .
Comparaison Avec Des Composés Similaires
Similar Compounds
Veracevine: The parent compound, which lacks the pivaloyl group.
Veratridine: Another ceveratrum alkaloid with similar biological activity.
Cevadine: A related alkaloid with potent biological effects.
Uniqueness
Veracevine, 3-pivaloyl- is unique due to the presence of the pivaloyl group, which enhances its chemical stability and modifies its biological activity. This modification allows for more targeted research and potential therapeutic applications compared to its parent compound and other related alkaloids .
Propriétés
Numéro CAS |
136060-42-9 |
|---|---|
Formule moléculaire |
C32H51NO9 |
Poids moléculaire |
593.7 g/mol |
Nom IUPAC |
[(2S,6S,9S,10R,12S,15S,19S,22S,23S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C32H51NO9/c1-17-7-10-21-27(6,36)31(39)20(15-33(21)14-17)29(38)16-30-19(28(29,37)13-22(31)34)9-8-18-26(30,5)12-11-23(32(18,40)42-30)41-24(35)25(2,3)4/h17-23,34,36-40H,7-16H2,1-6H3/t17-,18?,19-,20-,21-,22-,23-,26-,27+,28?,29?,30?,31?,32-/m0/s1 |
Clé InChI |
YXZYSSJOMYQXCB-UKSMDRKXSA-N |
SMILES isomérique |
C[C@H]1CC[C@H]2[C@@](C3([C@H](CC4([C@@H]5CCC6[C@]7(C5(CC4([C@@H]3CN2C1)O)O[C@@]6([C@H](CC7)OC(=O)C(C)(C)C)O)C)O)O)O)(C)O |
SMILES canonique |
CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C(C)(C)C)O)C)O)O)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



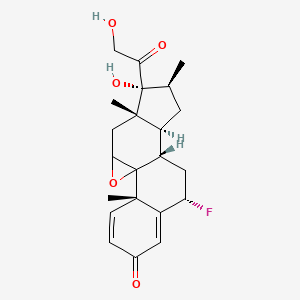
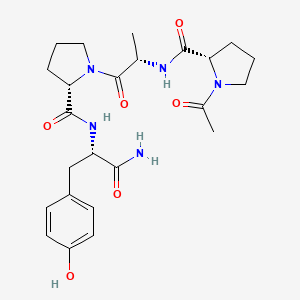
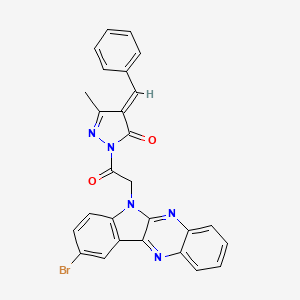
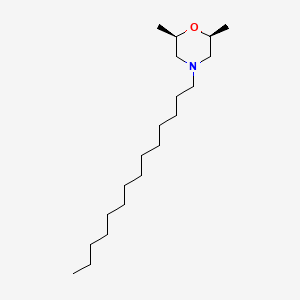
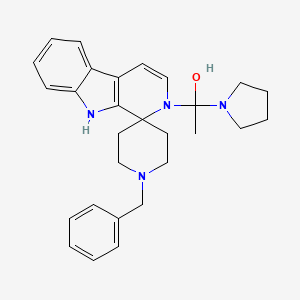


![15,16-dimethoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaene-11,19-dione](/img/structure/B12710750.png)
